molecular formula C19H18N4O2 B2800717 2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole CAS No. 1105237-21-5

2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole

Cat. No.: B2800717
CAS No.: 1105237-21-5
M. Wt: 334.379
InChI Key: WIJYNFNEOAYHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities . This particular compound features a unique structure that combines a benzimidazole core with an oxadiazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole typically involves multiple steps. One common method starts with the preparation of the benzimidazole core by condensing o-phenylenediamine with formic acid or its derivatives . The oxadiazole ring is then introduced through a cyclization reaction involving appropriate precursors such as hydrazides and carboxylic acids . The final step involves linking the phenoxymethyl group to the oxadiazole ring under specific conditions, often using a base-catalyzed reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also integrated to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole stands out due to its unique combination of a benzimidazole core and an oxadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[2-(2-methylbenzimidazol-1-yl)ethyl]-5-(phenoxymethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-14-20-16-9-5-6-10-17(16)23(14)12-11-18-21-19(25-22-18)13-24-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJYNFNEOAYHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NOC(=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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